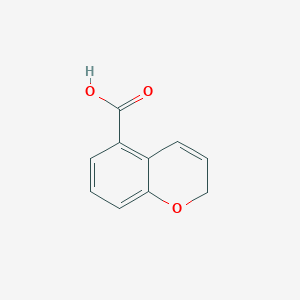
2H-chromene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-chromene-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
2H-Chromene-5-carboxylic acid exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key areas of application include:
- Antiviral Activity : Studies have shown that derivatives of 2H-chromenes possess antiviral properties, particularly against viral infections such as influenza and HIV. For instance, a derivative demonstrated significant inhibition of viral replication in vitro.
- Anticancer Properties : Research indicates that 2H-chromene derivatives can inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of 0.75 µg/mL against human lung cancer cells (A549), showcasing potent cytotoxicity through mechanisms like apoptosis induction and DNA intercalation .
- Anti-inflammatory Effects : Compounds derived from 2H-chromene have been investigated for their anti-inflammatory properties. In vitro studies have demonstrated their ability to reduce pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .
Medicinal Applications
The therapeutic potential of this compound is broad, with applications in treating various conditions:
- Autoimmune Diseases : A specific derivative has shown promise as an S1P1 receptor agonist, which is beneficial in preventing graft-versus-host disease and organ transplant rejection . This mechanism is crucial for managing conditions like multiple sclerosis and rheumatoid arthritis.
- Antimicrobial Activity : The compound exhibits antimicrobial effects against resistant strains of bacteria, such as Staphylococcus aureus. Studies report minimum inhibitory concentration (MIC) values as low as 16 µg/mL, indicating its potential as a lead compound for new antibiotics .
Case Studies
Several case studies illustrate the applications of this compound:
-
Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects on breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Antimicrobial Properties :
- Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
- Inflammation Model Study :
Data Summary
The following table summarizes the biological activities and findings from various studies related to this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Analyse Des Réactions Chimiques
Multicomponent Reactions
A common approach involves the reaction of resorcinol, malononitrile, and aromatic aldehydes in the presence of catalysts like diethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method facilitates electrophilic substitution, forming the chromene skeleton via cyclization .
Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)
O-allyl salicylaldehydes undergo catalytic RCCOM using a [2.2.1]-bicyclic hydrazine catalyst. The reaction proceeds via a [3+2]/retro-[3+2] metathesis mechanism, where steric factors (e.g., diethylidene or adamantylidene groups) optimize cycloreversion efficiency .
Salicylaldehyde-Amine-Alkenyl Boronic Acid Pathway
Reaction of salicylaldehydes with alkenyl boronic acids/trifluoroborates and amines forms amino phenol intermediates, which cyclize upon heating to yield 2H-chromenes .
Electrophilic Substitution and Cyclization
In multicomponent reactions, malononitrile acts as a nucleophile, reacting with aromatic aldehydes to form substituted intermediates. Resorcinol-derived phenoxide anions undergo cyclization via electrophilic substitution, driven by aromatic aldehyde electrophiles .
Rhodium-Catalyzed Cyclization
Rhodium complexes facilitate cyclization by forming rhodacycle intermediates. This involves migratory insertion of allenes, followed by β-hydride elimination and a 6π-electrocyclic rearrangement to form the chromene skeleton .
Metathesis-Mediated Ring Closure
The hydrazine-catalyzed process involves:
-
Hydrazonium Formation : Condensation of the catalyst with the aldehyde.
-
Cycloaddition : Intramolecular [3+2] cycloaddition with the olefin.
-
Cycloreversion : Steric pressure from substituents (e.g., diethylidene) facilitates ring opening to form chromenes .
Metal-Free Catalysis
-
Hydrazine Catalysts : Promote metathesis reactions with [3+2] cycloaddition/cycloreversion .
-
Brønsted/Lewis Acids : DBU or diethylamide catalyzes multicomponent reactions .
Analytical and Characterization Methods
Reaction Conditions and Optimization
Propriétés
Formule moléculaire |
C10H8O3 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
2H-chromene-5-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1-5H,6H2,(H,11,12) |
Clé InChI |
QMVZMKJWEQFJDP-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C(C=CC=C2O1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













